An In-Depth Technical Guide to the Chemical Properties of 4-(2-Aminoethoxy)aniline
An In-Depth Technical Guide to the Chemical Properties of 4-(2-Aminoethoxy)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2-Aminoethoxy)aniline is a bifunctional organic molecule featuring a primary aromatic amine and an aminoethoxy side chain. This unique structural arrangement makes it a valuable building block in medicinal chemistry and materials science. The presence of two reactive amino groups and an ether linkage provides multiple sites for chemical modification, allowing for the synthesis of a diverse range of derivatives.[1] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of 4-(2-Aminoethoxy)aniline, with a focus on its relevance to drug discovery and development.
Chemical and Physical Properties
The hydrochloride salt of 4-(2-Aminoethoxy)aniline is the most commonly available form, appearing as a solid.[2] Key identifiers and properties are summarized in the table below. While experimental data for the free base is limited in publicly accessible literature, some properties can be predicted based on the known behavior of similar aromatic amines and ethers.
| Property | Value | Source |
| Chemical Name | 4-(2-Aminoethoxy)aniline hydrochloride | [2] |
| CAS Number | 1375068-75-9 (hydrochloride salt) | [2] |
| Molecular Formula | C₈H₁₃ClN₂O (hydrochloride salt) | [2] |
| Molecular Weight | 188.66 g/mol (hydrochloride salt) | [2] |
| Physical Form | Solid | [2] |
| pKa (predicted) | ~5.40 (for a similar diamine structure) | [3] |
| Storage | Room temperature, under inert atmosphere | [2] |
Spectroscopic Data
Detailed experimental spectroscopic data for 4-(2-Aminoethoxy)aniline is not widely published. However, the expected spectral characteristics can be inferred from the analysis of its functional groups and comparison to analogous structures like aniline and its derivatives.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum of 4-(2-Aminoethoxy)aniline is expected to show distinct signals for the aromatic protons, the ethoxy bridge protons, and the protons of the two amino groups. The aromatic protons would likely appear as two sets of doublets in the range of δ 6.5-7.5 ppm, characteristic of a 1,4-disubstituted benzene ring. The protons of the ethoxy group (-O-CH₂-CH₂-NH₂) would likely appear as two triplets around δ 3.0-4.5 ppm. The protons of the primary aliphatic and aromatic amino groups would appear as broad singlets, with their chemical shifts being sensitive to solvent and concentration. For aniline, the aromatic protons typically appear at δ 7.14 (t), 6.74 (t), and 6.66 (d) ppm, and the NH₂ protons as a broad singlet around 3.53 ppm in CDCl₃.[4][5]
¹³C NMR Spectroscopy (Predicted)
The ¹³C NMR spectrum would show distinct signals for the four unique carbons of the p-substituted aromatic ring, and two signals for the carbons of the ethoxy side chain. The aromatic carbons attached to the oxygen and nitrogen atoms would be the most deshielded. The chemical shifts for the aromatic carbons of aniline are approximately δ 146.7 (C-NH₂), 129.3 (CH), 118.6 (CH), and 115.2 (CH) ppm. The ethoxy carbons are expected in the range of δ 60-70 ppm.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum of 4-(2-Aminoethoxy)aniline would be characterized by the vibrational modes of its functional groups. Key expected absorptions include:
-
N-H stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ for the primary aromatic and aliphatic amines. For aniline, these bands appear around 3433 cm⁻¹ and 3356 cm⁻¹.[6][7]
-
C-N stretching: Aromatic C-N stretching is expected around 1250-1350 cm⁻¹.[8]
-
C-O stretching: The ether C-O-C stretching would likely appear in the 1000-1300 cm⁻¹ region.
-
Aromatic C=C stretching: Bands in the 1450-1600 cm⁻¹ region.
-
Aromatic C-H bending: Out-of-plane bending for a 1,4-disubstituted ring around 800-850 cm⁻¹.
Mass Spectrometry (MS) (Predicted)
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected. Common fragmentation patterns would involve cleavage of the ethoxy side chain. For aniline, the molecular ion peak is observed at m/z 93.[9] Electrospray ionization (ESI) would likely show the protonated molecule [M+H]⁺.[10]
Synthesis
A plausible synthetic route to 4-(2-Aminoethoxy)aniline involves a two-step process starting from 4-aminophenol. This general approach is common for the synthesis of aniline derivatives.[11]
Caption: General synthetic pathways to 4-(2-Aminoethoxy)aniline.
Experimental Protocol: Synthesis of 4-(2-Aminoethoxy)aniline (Illustrative)
This protocol is a generalized procedure based on common methods for the synthesis of similar compounds.[12]
-
Protection of the Amino Group (Optional but Recommended): Start with 4-nitrophenol. The nitro group can be reduced to an amine in a later step.
-
Ether Synthesis (Williamson Ether Synthesis):
-
To a solution of 4-nitrophenol in a suitable solvent such as acetone or DMF, add a base like potassium carbonate.
-
Add N-Boc-2-bromoethylamine to the mixture.
-
Heat the reaction mixture under reflux until the starting material is consumed (monitored by TLC).
-
After cooling, filter the mixture and concentrate the filtrate.
-
Purify the crude product, tert-butyl (2-(4-nitrophenoxy)ethyl)carbamate, by column chromatography.
-
-
Reduction of the Nitro Group:
-
Dissolve the purified product in a solvent like ethanol or ethyl acetate.
-
Add a reducing agent such as palladium on carbon (Pd/C) and subject the mixture to a hydrogen atmosphere, or use a chemical reducing agent like stannous chloride (SnCl₂).[11]
-
Monitor the reaction by TLC until completion.
-
Filter the catalyst (if using Pd/C) and concentrate the solvent to obtain tert-butyl (2-(4-aminophenoxy)ethyl)carbamate.
-
-
Deprotection:
-
Dissolve the Boc-protected compound in a solvent like dioxane or methanol.
-
Add a strong acid, such as hydrochloric acid, to remove the Boc protecting group.
-
Stir the reaction at room temperature until deprotection is complete.
-
The product, 4-(2-Aminoethoxy)aniline, may precipitate as its hydrochloride salt. The salt can be collected by filtration.
-
Reactivity
The chemical reactivity of 4-(2-Aminoethoxy)aniline is dictated by its three main functional components: the primary aromatic amine, the primary aliphatic amine, and the ether linkage.
Caption: Reactivity map of 4-(2-Aminoethoxy)aniline.
-
Aromatic Amine: The aniline moiety is a versatile functional group.
-
Basicity: The aromatic amine is a weak base due to the delocalization of the nitrogen lone pair into the benzene ring.[13]
-
Acylation: It readily reacts with acyl chlorides or anhydrides to form amides.[14]
-
Alkylation: N-alkylation can be achieved, though selectivity between the two amino groups can be a challenge.[14]
-
Diazotization: Treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures converts the aromatic amine to a diazonium salt, which is a versatile intermediate for introducing a variety of substituents onto the aromatic ring.[14]
-
-
Aliphatic Amine: The primary aliphatic amine at the end of the ethoxy chain is more basic than the aromatic amine and is a stronger nucleophile.[13] It will readily undergo reactions typical of primary amines, such as acylation, alkylation, and reductive amination.
-
Ether Linkage: The ether bond is generally stable but can be cleaved under harsh conditions, for example, by heating with a strong acid like HBr.
Applications in Drug Discovery
Aniline and its derivatives are common structural motifs in many pharmaceutical compounds.[15] The presence of the aminoethoxy side chain in 4-(2-Aminoethoxy)aniline offers several advantages in drug design:
-
Scaffold for Synthesis: It serves as a versatile scaffold for building more complex molecules. The two amino groups provide handles for introducing a variety of substituents to explore structure-activity relationships.[1]
-
Improved Physicochemical Properties: The aminoethoxy group can improve the solubility and pharmacokinetic properties of a drug candidate. The basic aliphatic amine can be protonated at physiological pH, which can enhance water solubility.
-
Modulation of Biological Activity: The flexible ether linkage and the terminal amino group can form important hydrogen bonds with biological targets such as enzymes and receptors, potentially increasing binding affinity and selectivity.
While anilines are widely used, they can sometimes be associated with metabolic instability or toxicity.[3] Therefore, careful toxicological evaluation of any new drug candidate containing this moiety is essential.
Safety and Handling
Aromatic amines as a class of compounds should be handled with care due to their potential toxicity.[14] Many are readily absorbed through the skin and can be harmful if inhaled or ingested.[16]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat when handling 4-(2-Aminoethoxy)aniline and its derivatives.[16]
-
Ventilation: Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust or vapors.[16]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Analytical Methods
The purity and identity of 4-(2-Aminoethoxy)aniline can be assessed using a variety of standard analytical techniques.
-
Chromatography: High-Performance Liquid Chromatography (HPLC) is a suitable method for determining the purity of the compound. Gas Chromatography (GC) may also be used, potentially after derivatization of the polar amino groups.[6]
-
Spectroscopy: NMR, IR, and MS are essential for structural confirmation, as detailed in the spectroscopic data section.
-
Titration: The basic amino groups can be quantified by acid-base titration.
Illustrative HPLC Method Protocol
-
Column: A C18 reversed-phase column is typically suitable for the analysis of aromatic compounds.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where the aniline chromophore absorbs, typically around 254 nm.
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a suitable solvent.
-
Injection: Inject a small volume (e.g., 10 µL) onto the column.
-
Analysis: The purity is determined by the relative area of the main peak. The identity can be confirmed by comparing the retention time to that of a reference standard.
Conclusion
4-(2-Aminoethoxy)aniline is a valuable and versatile chemical intermediate with significant potential in drug discovery and materials science. Its bifunctional nature allows for a wide range of chemical transformations, enabling the synthesis of diverse libraries of compounds for biological screening. While specific experimental data is somewhat limited in the public domain, its chemical properties can be reliably predicted based on the well-understood chemistry of aromatic amines and ethers. As with all aromatic amines, proper safety precautions are essential when handling this compound.
References
-
PubChem. 4-(2-Aminoethyl)aniline hydrochloride. [Link]
-
ChemBK. 4-[2-(4-aminophenoxy)ethoxy]aniline. [Link]
-
SpectraBase. 4-[2-(4-aminophenoxy)ethoxy]aniline - Optional[FTIR] - Spectrum. [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0003012). [Link]
-
National Institutes of Health. Synthesis of Selectively 13C/2H/15N‐ Labeled Arginine to Probe Protein Conformation and Interaction by NMR Spectroscopy. [Link]
-
SpectraBase. 4-[2-(Dimethylamino)ethoxy]aniline - Optional[13C NMR] - Chemical Shifts. [Link]
-
MySkinRecipes. 4-(2-Aminoethoxy)aniline hydrochloride. [Link]
-
The Royal Society of Chemistry. First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. [Link]
-
Oriental Journal of Chemistry. Vibrational Spectra of Aniline in Gas Phase: An Ab-Initio Study. [Link]
-
ResearchGate. FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),.... [Link]
-
ResearchGate. Further application of our protocol a Four aniline examples for... | Download Scientific Diagram. [Link]
-
YouTube. synthesis of anilines. [Link]
-
Journal of Chemical and Pharmaceutical Research. Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives. [Link]
-
ResearchGate. Synthesis of 2-ethyl-4-methoxy aniline via four-step process. [Link]
-
PubMed. Characterizing the Tautomers of Protonated Aniline Using Differential Mobility Spectrometry and Mass Spectrometry. [Link]
-
National Institute of Standards and Technology. Aniline - the NIST WebBook. [Link]
-
ResearchGate. REMPI-TOF mass spectra for aniline recorded at a 293.859 nm, resonant.... [Link]
-
International Journal of Basic & Applied Sciences. Study on Infrared Spectra of Poly Aniline Synthesized by Chemical Oxidation Method. [Link]
-
ResearchGate. The 13 C NMR chemical shift values ( d ppm) of aniline and 2-butylthioaniline in DMSO- d 6. [Link]
-
PubChem. 4-Methoxy-2-nitroaniline. [Link]
Sources
- 1. 4-(2-Aminoethoxy)aniline hydrochloride [myskinrecipes.com]
- 2. 4-(2-Aminoethoxy)aniline hydrochloride | 1375068-75-9 [sigmaaldrich.com]
- 3. chembk.com [chembk.com]
- 4. rsc.org [rsc.org]
- 5. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0003012) [hmdb.ca]
- 6. researchgate.net [researchgate.net]
- 7. Vibrational Spectra of Aniline in Gas Phase: An Ab-Initio Study – Material Science Research India [materialsciencejournal.org]
- 8. Study on Infrared Spectra of Poly Aniline Synthesized by Chemical Oxidation Method – Oriental Journal of Chemistry [orientjchem.org]
- 9. researchgate.net [researchgate.net]
- 10. Characterizing the Tautomers of Protonated Aniline Using Differential Mobility Spectrometry and Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. 4-[2-(dimethylamino)ethoxy]aniline | 62345-76-0 [sigmaaldrich.com]
- 14. benchchem.com [benchchem.com]
- 15. fluorochem.co.uk [fluorochem.co.uk]
- 16. spectrabase.com [spectrabase.com]
